molecular formula C11H18N2O4S B2834917 5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one CAS No. 2249190-10-9

5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one

Cat. No. B2834917
CAS RN: 2249190-10-9
M. Wt: 274.34
InChI Key: QPFYSTMHMFZOLE-UHFFFAOYSA-N
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Description

The compound “5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one” is a spiro compound . Spiro compounds are compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, a general method for the synthesis of spiro compounds involves the reaction of a diol with a cyclic ketone .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain two rings connected at a single point, forming a spiro configuration . The presence of the “2-oxa” in the name suggests the presence of an oxygen atom in the ring structure.

properties

IUPAC Name

5-(2-ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c1-2-18(15,16)6-5-13-4-3-10(14)12-7-11(13)8-17-9-11/h2H,1,3-9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYSTMHMFZOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCN1CCC(=O)NCC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one

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